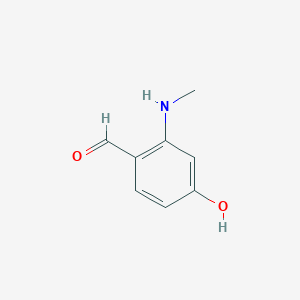

4-Hydroxy-2-(methylamino)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

4-hydroxy-2-(methylamino)benzaldehyde |

InChI |

InChI=1S/C8H9NO2/c1-9-8-4-7(11)3-2-6(8)5-10/h2-5,9,11H,1H3 |

InChI Key |

OHCONGRUYMQKRT-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=CC(=C1)O)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxy 2 Methylamino Benzaldehyde

Direct Synthesis Approaches

Direct synthesis methods aim to introduce the required functional groups onto a pre-existing aromatic core in a minimal number of steps. Key strategies include the derivatization of hydroxybenzoic acids, modification of aniline (B41778) and benzaldehyde (B42025) intermediates, and the hydrocarbonylation of halophenols.

Derivatization from Hydroxybenzoic Acid Precursors

One potential, though less commonly documented, direct route involves the derivatization of a 4-hydroxybenzoic acid precursor. This strategy would necessitate the introduction of a methylamino group at the C-2 position and the subsequent reduction of the carboxylic acid to an aldehyde. The initial amination of the aromatic ring at the position ortho to the hydroxyl group presents a significant challenge due to the directing effects of the existing substituents. Following a successful amination, the selective reduction of the carboxylic acid in the presence of other reactive functional groups would be required.

A hypothetical reaction scheme could involve:

Nitration of 4-hydroxybenzoic acid to introduce a nitro group at the 2-position.

Reduction of the nitro group to an amino group.

N-methylation of the amino group.

Reduction of the carboxylic acid to the aldehyde.

Each of these steps would require careful optimization to achieve the desired regioselectivity and functional group compatibility.

Modification of Substituted Aniline and Benzaldehyde Intermediates

A more practical and widely applicable direct approach involves the modification of appropriately substituted aniline or benzaldehyde intermediates. This can be achieved through two primary pathways: the formylation of a substituted aminophenol or the amination of a substituted hydroxybenzaldehyde.

Formylation of 3-(Methylamino)phenol (B79350):

The introduction of a formyl group onto the aromatic ring of 3-(methylamino)phenol is a key direct synthesis strategy. The hydroxyl and methylamino groups are both ortho-, para-directing, influencing the position of the incoming electrophile. The formylation is expected to occur at the position ortho to the strongly activating hydroxyl group and para to the methylamino group, which corresponds to the desired C-2 position. To prevent unwanted side reactions on the amine, it is often necessary to protect it prior to the formylation step.

Common formylation reactions applicable in this context include:

Duff Reaction : This reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol (B35011) and boric acid or trifluoroacetic acid. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes electrophilic aromatic substitution. The Duff reaction is known for its ortho-selectivity with respect to the hydroxyl group. mdma.chkoreascience.kr

Reimer-Tiemann Reaction : This method employs chloroform (B151607) in a basic solution to generate dichlorocarbene (B158193) as the electrophile. researchgate.netwikipedia.org While it is a classic method for the ortho-formylation of phenols, it can sometimes lead to a mixture of ortho and para isomers and may not be suitable for substrates sensitive to strong bases. wikipedia.org

A plausible reaction sequence would be:

Protection of the methylamino group of 3-(methylamino)phenol, for example, by acetylation to form N-acetyl-N-methyl-3-aminophenol.

Ortho-formylation of the protected aminophenol using a suitable method like the Duff or Reimer-Tiemann reaction.

Deprotection of the amino group to yield 4-Hydroxy-2-(methylamino)benzaldehyde.

Selective N-Methylation of 2-Amino-4-hydroxybenzaldehyde (B13019145):

Alternatively, the synthesis can commence with 2-amino-4-hydroxybenzaldehyde, followed by the selective introduction of a methyl group onto the nitrogen atom.

Eschweiler-Clarke Reaction : This reaction is a well-established method for the methylation of primary and secondary amines using formaldehyde (B43269) and formic acid. wikipedia.orgnrochemistry.com The reaction proceeds via reductive amination, where the amine first reacts with formaldehyde to form an iminium ion, which is then reduced by formic acid. This method is advantageous as it typically avoids over-methylation to form quaternary ammonium (B1175870) salts. wikipedia.org

| Precursor | Reagents | Reaction Type | Product | Yield (%) |

| 3-(Methylamino)phenol (protected) | Hexamethylenetetramine, Acid | Duff Reaction | 4-Hydroxy-2-(N-methyl-N-acetylamino)benzaldehyde | Moderate |

| 3-(Methylamino)phenol (protected) | Chloroform, Base | Reimer-Tiemann Reaction | 4-Hydroxy-2-(N-methyl-N-acetylamino)benzaldehyde | Variable |

| 2-Amino-4-hydroxybenzaldehyde | Formaldehyde, Formic Acid | Eschweiler-Clarke Reaction | This compound | Good |

Interactive Data Table: Direct Synthesis Approaches

| Precursor | Reagents | Reaction Type | Product | Yield (%) |

|---|---|---|---|---|

| 3-(Methylamino)phenol (protected) | Hexamethylenetetramine, Acid | Duff Reaction | 4-Hydroxy-2-(N-methyl-N-acetylamino)benzaldehyde | Moderate |

| 3-(Methylamino)phenol (protected) | Chloroform, Base | Reimer-Tiemann Reaction | 4-Hydroxy-2-(N-methyl-N-acetylamino)benzaldehyde | Variable |

| 2-Amino-4-hydroxybenzaldehyde | Formaldehyde, Formic Acid | Eschweiler-Clarke Reaction | This compound | Good |

Hydrocarbonylation of Halophenol Analogues

The introduction of a formyl group through hydrocarbonylation represents another potential direct synthetic route. This method would typically involve the reaction of a di-substituted halophenol with carbon monoxide and a hydrogen source, catalyzed by a transition metal complex, such as palladium. A suitable starting material would be a halophenol containing a hydroxyl group at the 4-position and a methylamino group at the 2-position, with a halogen atom at the position where the formyl group is to be introduced. However, the synthesis of such a specific starting material and the challenges associated with regioselective hydrocarbonylation make this a less common approach for this particular target molecule.

Indirect Synthesis Pathways

Indirect synthesis pathways involve the formation of the target molecule through the transformation of functional groups on a precursor that already possesses the basic carbon skeleton. These routes often rely on reduction or protection/deprotection strategies.

Reductive Transformations of Nitrogen-Containing Precursors

A key indirect strategy involves the reduction of a nitrogen-containing functional group, such as a nitro group, to the desired methylamino group. A plausible starting material for this approach is 4-hydroxy-2-nitrobenzaldehyde.

The synthesis would proceed in two main steps:

Selective Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents. Common methods include catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reduction with metals in acidic media (e.g., Fe/HCl or Sn/HCl). The challenge lies in achieving selective reduction of the nitro group without affecting the aldehyde functionality.

N-Methylation of the Resulting Amine: The newly formed 2-amino-4-hydroxybenzaldehyde can then be methylated using methods described previously, such as the Eschweiler-Clarke reaction.

| Precursor | Step 1: Reagents | Intermediate | Step 2: Reagents | Final Product | Overall Yield |

| 4-Hydroxy-2-nitrobenzaldehyde | Fe, HCl | 2-Amino-4-hydroxybenzaldehyde | HCHO, HCOOH | This compound | Moderate |

| 4-Hydroxy-2-nitrobenzaldehyde | Pd/C, H₂ | 2-Amino-4-hydroxybenzaldehyde | HCHO, HCOOH | This compound | Good |

Interactive Data Table: Indirect Synthesis via Reductive Transformation

| Precursor | Step 1: Reagents | Intermediate | Step 2: Reagents | Final Product | Overall Yield |

|---|---|---|---|---|---|

| 4-Hydroxy-2-nitrobenzaldehyde | Fe, HCl | 2-Amino-4-hydroxybenzaldehyde | HCHO, HCOOH | This compound | Moderate |

| 4-Hydroxy-2-nitrobenzaldehyde | Pd/C, H₂ | 2-Amino-4-hydroxybenzaldehyde | HCHO, HCOOH | This compound | Good |

Strategies Involving Protection and Deprotection of Functional Groups

The use of protecting groups is a fundamental strategy in the synthesis of multifunctional molecules like this compound to ensure the selective reaction of a specific functional group.

Protection of the Amino Group: The nucleophilic nature of the methylamino group makes it susceptible to side reactions during electrophilic aromatic substitution (formylation). To circumvent this, the amine can be temporarily protected. A common protecting group for amines is the acetyl group, which can be introduced by reacting the amine with acetic anhydride (B1165640) or acetyl chloride. The resulting amide is significantly less nucleophilic and does not interfere with the formylation reaction. The acetyl group can be readily removed under acidic or basic conditions after the formylation is complete.

Protection of the Hydroxyl Group: The hydroxyl group activates the aromatic ring towards electrophilic substitution. While this is desirable for formylation, its acidic proton can interfere with certain reagents. In some synthetic routes, it may be necessary to protect the hydroxyl group, for instance, as a benzyl (B1604629) ether. The benzyl group can be introduced using benzyl chloride and a base and is typically removed by hydrogenolysis.

The provided outline requires an in-depth analysis of synthetic strategies that appear to be unpublished or not widely disseminated in publicly accessible databases. Without primary research articles or patents describing the synthesis of this specific molecule, it is not possible to generate a scientifically accurate and informative article that adheres to the requested structure and content inclusions.

Therefore, the request to generate an article focusing solely on the synthetic methodologies for “this compound” cannot be fulfilled at this time due to the absence of the necessary source material.

Chemical Reactivity and Mechanistic Investigations of 4 Hydroxy 2 Methylamino Benzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group is a primary site for nucleophilic attack and redox reactions. Its reactivity is modulated by the strong electron-donating effects of the para-hydroxyl and ortho-methylamino substituents.

Carbonyl Reduction Pathways

The aldehyde functional group of aromatic aldehydes can be readily reduced to the corresponding primary alcohol. A notable method for this transformation is hydrosilylation. For instance, the reduction of structurally similar aldehydes, such as 4-(dimethylamino)benzaldehyde (B131446), to their corresponding alcohols has been successfully achieved using polymethylhydrosiloxane (B1170920) (PMHS) as a hydrosilane in the presence of a potassium carbonate (K2CO3) catalyst. researchgate.net This Lewis base-activated protocol demonstrates excellent chemoselectivity, tolerating other potentially reducible functional groups. researchgate.net The reaction proceeds via the addition of a silicon hydride across the carbonyl double bond, followed by hydrolysis to yield the benzyl (B1604629) alcohol derivative.

| Substrate | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| 4-(Dimethylamino)benzaldehyde | Polymethylhydrosiloxane (PMHS) / K2CO3 | (4-(Dimethylamino)phenyl)methanol | researchgate.net |

| 4-Hydroxybenzaldehyde (B117250) | Silatrane (in the presence of additives) | 4-(Hydroxymethyl)phenol | researchgate.net |

Carbonyl Oxidation Reactions

The aldehyde group can be oxidized to a carboxylic acid under various conditions. The oxidation of 4-hydroxybenzaldehyde by potassium permanganate (B83412) (KMnO4) in an acidic medium has been studied kinetically. sphinxsai.com The reaction follows pseudo-first-order kinetics and results in the formation of 4-hydroxybenzoic acid. sphinxsai.com Permanganate, Mn(VII), is a powerful oxidizing agent that is typically reduced to Mn(II) in acidic solutions. sphinxsai.com Another example involves the catalytic oxidation of 4-(dimethylamino)benzaldehyde to 4-(dimethylamino)benzoic acid, which can be achieved using gold nanoparticles in an aqueous medium in the presence of dissolved oxygen. researchgate.net

| Substrate | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| 4-Hydroxybenzaldehyde | KMnO4 / H2SO4 | 4-Hydroxybenzoic acid | sphinxsai.com |

| 4-(Dimethylamino)benzaldehyde | O2 / Gold Nanoparticles | 4-(Dimethylamino)benzoic acid | researchgate.net |

Reactivity of the Methylamino Group

The secondary amine functionality imparts nucleophilic character and allows for condensation, alkylation, and acylation reactions.

Condensation Reactions and Imine/Schiff Base Formation

A hallmark reaction of aldehydes is their condensation with primary amines to form imines, also known as Schiff bases. chemsociety.org.ngijacskros.com This reaction is of broad utility and typically proceeds under acid, base, or heat catalysis. chemsociety.org.ng The formation of a Schiff base from 4-Hydroxy-2-(methylamino)benzaldehyde would involve reaction with a primary amine. The general mechanism involves the nucleophilic attack of the primary amine on the electrophilic aldehyde carbon, forming a tetrahedral intermediate called a carbinolamine. Subsequent acid-catalyzed dehydration of this intermediate leads to the formation of the C=N double bond characteristic of an imine. chemsociety.org.ng A wide variety of Schiff bases have been synthesized from substituted benzaldehydes, such as 4-hydroxybenzaldehyde and 4-(dimethylamino)benzaldehyde, by reacting them with various primary amines. chemsociety.org.ngrsc.orggeniusjournals.orgsigmaaldrich.com

| Aldehyde | Amine | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | L-Glycine | Base catalyst (KOH) | (E)-2-(4-hydroxybenzylideneamino)acetic acid | chemsociety.org.ng |

| 4-(Dimethylamino)benzaldehyde | Sulfanilamide | Condensation | 4-((4-(dimethylamino)benzylidene)amino)benzenesulfonamide | geniusjournals.org |

| Salicylaldehyde (2-Hydroxybenzaldehyde) | Various primary amines | Reflux | Salicylaldehyde Schiff bases | science.gov |

N-Alkylation and Acylation Reactions

The secondary methylamino group is susceptible to alkylation and acylation. N-acylation is a fundamental reaction for the protection of amino groups or for the synthesis of amides, which are prevalent in biologically active compounds and pharmaceuticals. nih.govbath.ac.uk A green chemistry approach for the N-acylation of amines has been developed using benzotriazole (B28993) chemistry, which can be performed in water at room temperature or under microwave irradiation. nih.govresearchgate.net This method is efficient for acylating various primary and secondary amines. nih.gov Another modern approach involves the UV-light-induced dehydrogenative N-acylation of amines with 2-aminobenzaldehydes to produce 2-aminobenzamides, demonstrating a pathway for acylation of the amino group in a similar molecular context. thieme-connect.comresearchgate.net

| Reaction Type | Substrate Type | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| N-Acylation | Amines | Acyl-benzotriazole | Water, room temp. or microwave | Amide | nih.govresearchgate.net |

| N-Acylation | 2-Aminobenzaldehydes | Amine, Acetic Acid | UV light | 2-Aminobenzamide | thieme-connect.comresearchgate.net |

Hydroxyl Group Reactivity

The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, a potent nucleophile. This enables reactions such as ether synthesis. The Williamson ether synthesis is a classic and versatile method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.comwikipedia.org

To achieve this with this compound, the hydroxyl group would first be deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding sodium phenoxide. masterorganicchemistry.comyoutube.com This phenoxide can then act as a nucleophile, attacking an alkyl halide (e.g., methyl iodide or benzyl bromide) in an SN2 reaction to displace the halide and form an ether. masterorganicchemistry.comwikipedia.orgkhanacademy.org This reaction is highly effective for primary alkyl halides. masterorganicchemistry.comwikipedia.org This method is widely used for installing protecting groups on reactive alcohols. masterorganicchemistry.com

| Reaction | Reagent 1 | Reagent 2 | Mechanism | Product | Reference |

|---|---|---|---|---|---|

| Williamson Ether Synthesis | Strong base (e.g., NaH) | Primary alkyl halide (R-X) | SN2 | Aryl Ether | masterorganicchemistry.comwikipedia.orglibretexts.org |

| Ether Synthesis (Milder) | Alkyl halide (R-X) | Silver Oxide (Ag2O) | SN2 variant | Aryl Ether | libretexts.org |

Intermolecular and Intramolecular Interactions Governing Reactivity

A defining structural feature of this compound is the potential for a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the nitrogen atom of the adjacent methylamino group (-NHCH₃). This type of interaction, where the hydroxyl group acts as the hydrogen bond donor and the nitrogen acts as the acceptor, results in the formation of a stable, planar, six-membered quasi-ring. semanticscholar.org

This intramolecular hydrogen bond has several significant consequences for the molecule's structure and reactivity:

Conformational Rigidity: The hydrogen bond locks the molecule into a specific planar conformation, reducing its conformational flexibility. nih.gov

Altered Acidity/Basicity: By engaging the lone pair of the nitrogen and polarizing the O-H bond, the hydrogen bond decreases the basicity of the amino group and increases the acidity of the phenolic proton.

Shielding of Reactive Groups: The hydrogen bond effectively "hides" the phenolic proton and the nitrogen's lone pair within the molecule. This self-association can reduce their availability for intermolecular interactions, such as hydrogen bonding with solvent molecules or other reagents. stackexchange.com This can influence physical properties like boiling point and solubility.

Influence on Reactivity: The stabilization afforded by the hydrogen bond can affect the molecule's chemical reactivity. For instance, reactions that require the participation of the free hydroxyl or amino group may face a higher activation energy barrier due to the need to first break the intramolecular hydrogen bond. Conversely, the planarity and electronic delocalization enforced by the hydrogen bond can facilitate processes like excited-state intramolecular proton transfer. nih.gov

The specific arrangement of the hydroxyl, methylamino, and benzaldehyde (B42025) groups in this compound makes it a candidate for complex photophysical processes involving the coupled transfer of electrons and protons, particularly upon photoexcitation. Detailed investigations on the very close analog, 4-dimethylamino-2-hydroxy-benzaldehyde, provide a clear mechanistic framework.

Upon absorption of light, the molecule is promoted to an excited state, triggering a sequence of events:

Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, the acidity of the phenolic proton increases dramatically. This facilitates an ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen of the aldehyde. rsc.org This process forms a transient keto-tautomer of the molecule.

Twisted Intramolecular Charge Transfer (TICT): Following or coupled with ESIPT, a significant charge redistribution occurs. The powerful electron-donating amino group pushes electron density towards the electron-withdrawing benzaldehyde moiety. In polar solvents, this charge-separated state is stabilized by the rotation (twisting) of the amino group out of the plane of the aromatic ring. This leads to the formation of a highly polar "Twisted Intramolecular Charge Transfer" (TICT) state.

These processes are highly sensitive to the solvent environment. In nonpolar solvents, ESIPT leading to the keto form is the dominant pathway. In polar solvents, the formation of the TICT state becomes more favorable, competing with or following the initial proton transfer. These distinct excited states (the locally excited enol form, the proton-transferred keto form, and the TICT state) can be responsible for complex fluorescence behavior, such as dual or multiple emission bands.

The reactivity of the aromatic ring in this compound is governed by the powerful and synergistic resonance effects of its substituents. The hydroxyl (-OH) and methylamino (-NHCH₃) groups are strong activating, ortho, para-directing groups, while the aldehyde (-CHO) group is a deactivating, meta-directing group. masterorganicchemistry.com

Electron-Donating Groups (-OH and -NHCH₃): Both the hydroxyl group at position 4 and the methylamino group at position 2 donate electron density to the aromatic ring through resonance (the +M effect). The lone pair of electrons on the oxygen and nitrogen atoms can be delocalized into the π-system of the ring. This significantly increases the nucleophilicity of the ring, making it more susceptible to electrophilic aromatic substitution. The electron density is particularly enhanced at the positions ortho and para to these groups.

Electron-Withdrawing Group (-CHO): The aldehyde group at position 1 withdraws electron density from the ring through both resonance (-M effect) and induction (-I effect), deactivating the ring towards electrophiles.

The interplay of these groups creates a highly activated and electronically rich aromatic system. The activating effects of the -OH and -NHCH₃ groups dominate, overriding the deactivating effect of the -CHO group. The primary positions for electrophilic attack would be C3 and C5, which are ortho to the powerful activating groups. The intramolecular hydrogen bond further contributes to the electronic landscape by promoting planarity and enhancing the delocalization of π-electrons through the quasi-ring system. This phenomenon, known as Resonance-Assisted Hydrogen Bonding (RAHB), adds an extra layer of stability to the ground state of the molecule.

Spectroscopic and Advanced Structural Elucidation of 4 Hydroxy 2 Methylamino Benzaldehyde

Vibrational Spectroscopy Characterization

Vibrational spectroscopy provides insights into the molecular vibrations of a compound, which are determined by its structure and bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

An FT-IR spectrum of 4-Hydroxy-2-(methylamino)benzaldehyde would be expected to show characteristic absorption bands corresponding to its functional groups. The data would be presented in a table format, detailing the vibrational frequency (in cm⁻¹) and the corresponding functional group assignment.

Expected FT-IR Data Table:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | O-H stretch (phenolic), N-H stretch (secondary amine) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (methyl) |

| ~2850-2750 | C-H stretch (aldehyde) |

| ~1680-1660 | C=O stretch (aldehyde) |

| ~1600-1450 | C=C stretch (aromatic ring) |

| ~1350-1250 | C-N stretch (aromatic amine) |

| ~1260-1000 | C-O stretch (phenol) |

Raman Spectroscopy Investigations

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, would provide complementary information to FT-IR. The Raman spectrum would be particularly useful for identifying non-polar bonds and symmetric vibrations.

Expected Raman Data Table:

| Raman Shift (cm⁻¹) | Assignment |

| ~3070-3050 | Aromatic C-H stretch |

| ~1615-1575 | Aromatic C=C stretch |

| ~1300-1200 | Aromatic ring breathing modes |

| ~1180-1160 | C-N stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Chemical Shift and Coupling Analysis

The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. The chemical shifts (δ) are influenced by the electron-donating hydroxyl and methylamino groups and the electron-withdrawing aldehyde group.

Expected ¹H NMR Data Table:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.7 | Singlet | - | Aldehyde proton (-CHO) |

| ~7.5 | Doublet | ~8-9 | Aromatic proton (H-6) |

| ~6.3 | Doublet of doublets | ~8-9, ~2-3 | Aromatic proton (H-5) |

| ~6.1 | Doublet | ~2-3 | Aromatic proton (H-3) |

| ~5.0 | Singlet (broad) | - | Phenolic proton (-OH) |

| ~4.8 | Singlet (broad) | - | Amine proton (-NH) |

| ~2.9 | Singlet | - | Methyl protons (-CH₃) |

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the carbon's hybridization and its electronic environment.

Expected ¹³C NMR Data Table:

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde carbon (C=O) |

| ~160 | Aromatic carbon (C-4, attached to -OH) |

| ~150 | Aromatic carbon (C-2, attached to -NHCH₃) |

| ~135 | Aromatic carbon (C-6) |

| ~115 | Aromatic carbon (C-1) |

| ~105 | Aromatic carbon (C-5) |

| ~98 | Aromatic carbon (C-3) |

| ~30 | Methyl carbon (-CH₃) |

Two-Dimensional NMR Techniques for Connectivity

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm the structural assignments.

COSY: A COSY spectrum would show correlations between protons that are coupled to each other, confirming the connectivity of the aromatic protons. For instance, a cross-peak would be expected between the signals for H-5 and H-6.

HMBC: An HMBC spectrum would reveal correlations between protons and carbons that are two or three bonds apart. This would be crucial for unambiguously assigning the quaternary carbons and confirming the positions of the substituents. For example, correlations would be expected from the aldehyde proton to C-1 and C-6, and from the methyl protons to C-2.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light. For this compound, the presence of a benzene (B151609) ring substituted with an electron-donating hydroxyl group (-OH), an electron-donating methylamino group (-NHCH₃), and an electron-withdrawing aldehyde group (-CHO) gives rise to a complex and informative electronic spectrum.

The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with the aromatic system and the carbonyl group. The substitution pattern significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these bands. The strong electron-donating character of the hydroxyl and methylamino groups, combined with the electron-withdrawing nature of the aldehyde, extends the conjugation and typically results in a bathochromic (red) shift of the primary π → π* transition compared to unsubstituted benzaldehyde (B42025).

While specific experimental data for this compound is not extensively published, the absorption characteristics can be inferred from closely related compounds. For instance, 4-hydroxybenzaldehyde (B117250) in water shows a maximum wavelength (λmax) at 248 nm, which is assigned to the π → π* transition. researchgate.net The introduction of a potent auxochrome like an amino group is known to cause a significant red shift. A related compound, 4-(Dimethylamino)benzaldehyde (B131446), displays a λmax at 356 nm in methanol (B129727). researchgate.net Therefore, it is anticipated that this compound would exhibit a primary absorption band in the range of 350-380 nm.

Table 1: UV-Vis Absorption Data for Related Benzaldehyde Derivatives

| Compound Name | Solvent | λmax (nm) | Transition Type |

|---|---|---|---|

| Benzaldehyde | Water | 248 | π → π* |

| 4-Hydroxybenzaldehyde | Water | 248 | π → π* |

This table is populated with data from analogous compounds to provide context for the expected spectral properties of this compound.

Molecules like this compound, which possess both electron-donating and electron-withdrawing groups attached to a π-system, are often fluorescent and can exhibit interesting excited-state phenomena. The closely related 4-(Dimethylamino)benzaldehyde (DMABA) is known to exhibit dual fluorescence, a characteristic attributed to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. researchgate.netsigmaaldrich.com

Upon photoexcitation, the molecule reaches a locally excited (LE) state. In polar solvents, a subsequent intramolecular rotation, likely around the C-N bond of the methylamino group, can lead to the formation of a highly polar TICT state, which is stabilized by the solvent cage. nih.gov This process results in two distinct fluorescence emission bands: a shorter-wavelength emission from the LE state and a longer-wavelength, solvent-dependent emission from the TICT state. researchgate.net The dipole moment of the molecule increases significantly upon excitation, particularly in the charge-transfer state. For DMABA, the ground state dipole moment (μg) is 5.6 D, which increases to 7.6 D in the LE state and to a substantial 12 D in the TICT state. researchgate.net Given the structural similarities, this compound is expected to display similar photophysical behavior, with its fluorescence properties being highly sensitive to solvent polarity.

Table 2: Dipole Moments of 4-(Dimethylamino)benzaldehyde in Different Electronic States

| Electronic State | Dipole Moment (μ) in Debye (D) |

|---|---|

| Ground State (S₀) | 5.6 |

| Locally Excited (LE) State | 7.6 |

Data is for the analogous compound 4-(Dimethylamino)benzaldehyde. researchgate.net

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). measurlabs.com This precision allows for the unambiguous determination of the elemental composition and molecular formula of a compound. For this compound (C₈H₉NO₂), the exact monoisotopic mass is 151.06332 Da. HRMS analysis would confirm this mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. The technique typically analyzes various ionic species, including the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, and potassium adduct [M+K]⁺ in positive ion mode.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct Formula | Adduct Name | Calculated m/z |

|---|---|---|

| [C₈H₁₀NO₂]⁺ | [M+H]⁺ | 152.07060 |

| [C₈H₉NNaO₂]⁺ | [M+Na]⁺ | 174.05254 |

| [C₈H₉KNO₂]⁺ | [M+K]⁺ | 190.02648 |

| [C₈H₁₃N₂O₂]⁺ | [M+NH₄]⁺ | 169.09714 |

Data predicted based on the molecular formula C₈H₉NO₂. uni.lu

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov Direct analysis of this compound by GC-MS can be challenging due to its polarity and potential for thermal instability. The presence of the phenolic hydroxyl group decreases its volatility. Therefore, derivatization is often employed to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com A common method is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. nist.gov

The electron ionization (EI) mass spectrum of the derivatized or underivatized compound provides a characteristic fragmentation pattern that serves as a molecular fingerprint. Expected fragmentation pathways for this compound would include:

Loss of a hydrogen atom ([M-1]⁺).

Loss of the formyl group (-CHO) to yield a stable ion ([M-29]⁺).

Alpha-cleavage resulting in the loss of the methyl group from the amine ([M-15]⁺).

Cleavage of the aromatic ring structure.

Table 4: Potential Mass Fragments in the EI-MS of this compound

| m/z Value | Proposed Fragment |

|---|---|

| 151 | [M]⁺ (Molecular Ion) |

| 150 | [M-H]⁺ |

| 136 | [M-CH₃]⁺ |

This table presents hypothetical fragments based on common fragmentation patterns of aromatic aldehydes and amines.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the packing of molecules in the crystal lattice.

While the crystal structure of this compound has not been specifically reported, the structure of the closely related compound 4-(Dimethylamino)benzaldehyde has been determined. nih.govresearchgate.net Its analysis provides valuable insight into the likely solid-state conformation and packing of the target molecule. The 4-(Dimethylamino)benzaldehyde molecule is essentially planar, with the aldehyde and dimethylamino groups being nearly coplanar with the benzene ring. nih.govresearchgate.net This planarity facilitates efficient crystal packing. The crystal structure is stabilized by intermolecular C—H···O hydrogen bonds, which link molecules into chains, and by π–π stacking interactions between the benzene rings of adjacent molecules. nih.gov

Given the structural similarities, it is highly probable that this compound would also adopt a largely planar conformation. The presence of the hydroxyl group would introduce the possibility of strong O—H···O or O—H···N hydrogen bonding, which would be a dominant force in its crystal packing, in addition to potential C—H···O and π–π stacking interactions.

Table 5: Crystallographic Data for the Analogous Compound 4-(Dimethylamino)benzaldehyde

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₁NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.356 |

| b (Å) | 7.686 |

| c (Å) | 20.8434 |

| β (°) | 96.808 |

| Volume (ų) | 1647.4 |

Data from the single-crystal X-ray diffraction study of 4-(Dimethylamino)benzaldehyde. nih.govresearchgate.net

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzaldehyde |

| 4-Hydroxybenzaldehyde |

| 4-(Dimethylamino)benzaldehyde |

| 4-(N,N-Dimethylamino)benzonitrile |

| Carbon |

| Hydrogen |

| Nitrogen |

| Oxygen |

| Sodium |

| Potassium |

| Methanol |

Crystal Packing and Intermolecular Interactions

The study of crystal packing provides crucial insights into how molecules arrange themselves in a solid-state lattice. For this compound, X-ray crystallography would be the primary technique to determine this arrangement. The analysis would reveal the three-dimensional network formed by the molecules, highlighting the dominant intermolecular forces that stabilize the crystal structure.

Given the functional groups present in this compound (a hydroxyl group, a secondary amine, and a carbonyl group), it is anticipated that a variety of intermolecular interactions would play a significant role in its crystal packing. These would likely include:

π-π Stacking: The aromatic benzene ring would likely participate in π-π stacking interactions with neighboring molecules, contributing to the stability of the crystal lattice.

Understanding these interactions is fundamental to predicting the material's physical properties, such as melting point, solubility, and polymorphism.

Gas-Phase Structural Analysis

Electron Diffraction Studies for Molecular Geometry

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of a compound in the absence of intermolecular forces that are present in the crystalline state. This allows for the study of the intrinsic geometry of the this compound molecule.

In such a study, a beam of high-energy electrons is scattered by the gaseous molecules. The resulting diffraction pattern is then analyzed to determine the equilibrium bond lengths, bond angles, and dihedral angles of the molecule. This data can then be compared to the solid-state structure to understand the effects of crystal packing on the molecular geometry. For a molecule like this compound, this could reveal, for example, whether the planarity of the molecule changes upon crystallization.

Surface Interaction Analysis

Hirshfeld Surface and Fingerprint Plot Analysis

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of a molecule. The Hirshfeld surface is a three-dimensional surface that defines the space a molecule occupies in a crystal.

For this compound, this analysis would involve:

d_norm mapping: A color-coded map on the Hirshfeld surface that highlights regions of close intermolecular contacts. Red spots would indicate hydrogen bonds and other close contacts, while blue regions would represent areas with weaker interactions.

This analysis would provide a quantitative and visual understanding of the crystal packing, complementing the information gathered from the raw crystallographic data.

Computational Chemistry and Theoretical Modelling of 4 Hydroxy 2 Methylamino Benzaldehyde

Reactivity and Interaction Descriptors

Information on reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index, derived from computational data, could not be found.

Further theoretical research is necessary to characterize the computational profile of 4-Hydroxy-2-(methylamino)benzaldehyde. Such studies would be essential to populate the detailed analytical framework requested and to understand the unique electronic and reactive properties of this specific chemical entity.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a crucial theoretical tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to indicate different electrostatic potential values.

Generally, the MEP surface analysis employs colors to denote charge regions:

Red and Yellow: These colors indicate regions of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen.

Blue: This color signifies regions of positive electrostatic potential, which are electron-deficient. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those bonded to electronegative atoms.

Green: This color represents areas of neutral or near-zero potential.

In a computational study of the similar compound 4-hydroxybenzaldehyde (B117250), the MEP map revealed that the most negative potential (red) was located around the oxygen atom of the carbonyl group, identifying it as a primary site for electrophilic attack. mdpi.comresearchgate.net Conversely, the hydrogen atom of the hydroxyl group showed a strong positive potential (blue), indicating it as a site for nucleophilic interaction. mdpi.comresearchgate.net For this compound, a similar analysis would be expected to show high electron density around the oxygen atoms of the hydroxyl and aldehyde groups, as well as the nitrogen of the methylamino group, marking them as key reactive sites.

Fukui Functions for Electrophilic and Nucleophilic Sites

Fukui functions are another essential concept within Density Functional Theory (DFT) that helps to quantify the reactivity of different atomic sites within a molecule. They describe the change in electron density at a specific point in the molecule when the total number of electrons is altered. This allows for the precise identification of the most likely sites for electrophilic, nucleophilic, and radical attacks.

The calculation of Fukui functions helps in pinpointing:

Sites for Nucleophilic Attack: These are regions where the molecule is most likely to accept an electron.

Sites for Electrophilic Attack: These correspond to the areas where the molecule is most likely to donate an electron.

Conformational Analysis and Tautomerism Studies

Molecules that are not rigid can exist in various spatial arrangements known as conformations. Furthermore, some molecules can exist as readily interconvertible isomers called tautomers. Computational chemistry is instrumental in exploring these aspects.

Conformational analysis involves identifying the different possible spatial arrangements of a molecule and determining their relative energies to find the most stable conformer. This is typically achieved by systematically rotating the molecule around its single bonds and calculating the potential energy at each step. The resulting potential energy surface shows energy minima that correspond to stable conformations.

For this compound, key rotational barriers would exist around the C-C bond connecting the aldehyde group to the ring, the C-O bond of the hydroxyl group, and the C-N bond of the methylamino group. By performing geometry optimization calculations, typically using DFT methods, the lowest energy and therefore most stable three-dimensional structure of the molecule can be determined.

Tautomerism involves the migration of a proton, often accompanied by a shift in double bonds. This compound can potentially exist in different tautomeric forms, such as keto-enol or imine-enamine forms, arising from proton transfer from the hydroxyl or amino groups.

Computational methods can be used to calculate the energies of these different tautomers. By comparing the Gibbs free energy of each potential tautomer, it is possible to predict their relative stabilities and determine which form is likely to predominate at equilibrium under specific conditions (e.g., in the gas phase or in a solvent).

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental findings.

Theoretical vibrational spectroscopy is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, computational software can predict the vibrational frequencies and intensities of a molecule's normal modes.

Studies on the closely related molecule 4-(dimethylamino)benzaldehyde (B131446) have demonstrated the accuracy of this approach. conicet.gov.arnih.govnih.gov In one such study, DFT calculations at the B3LYP/6-31G(d,p) level were used to compute the vibrational frequencies. conicet.gov.ar The calculated (scaled) frequencies showed excellent agreement with the experimental FTIR and Raman spectra, allowing for a detailed assignment of the observed vibrational bands. conicet.gov.ar A similar computational analysis for this compound would yield a predicted spectrum that could aid in the identification and structural confirmation of the compound.

Below is a table showing a selection of calculated and experimental vibrational frequencies for the analog 4-(dimethylamino)benzaldehyde, illustrating the typical results of such a study. conicet.gov.ar

| Vibrational Mode | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated Scaled Frequency (cm⁻¹) | Assignment |

|---|---|---|---|---|

| ν(C-H) aromatic | 3104 sh | - | 3103 | C(2)-H stretch |

| ν(C-H) aromatic | 3094 vw | - | 3102 | C(4)-H stretch |

| ν(C=O) | 1661 vs | 1663 s | 1663 | Aldehyde C=O stretch |

| ν(C=C) | 1596 vs | 1597 vs | 1597 | Aromatic ring stretch |

| δ(CH₃) | 1444 m | 1445 m | 1444 | Methyl group bending |

| ν(C-N) | 1370 s | 1370 vs | 1370 | Dimethylamino C-N stretch |

Theoretical UV-Vis and Fluorescence Spectral Simulations

Computational quantum chemistry serves as a powerful tool for elucidating the electronic structure and spectral properties of molecules. For this compound, theoretical simulations, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting its UV-Vis absorption and fluorescence emission spectra. While specific computational studies exclusively detailing the theoretical spectral properties of this compound are not extensively documented in the public domain, the established methodologies applied to analogous compounds provide a clear framework for such an analysis.

Theoretical investigations of similar aromatic aldehydes, such as 4-(Dimethylamino)benzaldehyde, have successfully utilized the TD-DFT approach to calculate electronic absorption spectra in both gas phase and in solution. conicet.gov.ar These calculations are crucial for predicting the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths (f), which is a measure of the probability of a given electronic transition. conicet.gov.ar For instance, studies on related molecules often employ the B3LYP functional with a 6-31G(d,p) basis set to determine these parameters. conicet.gov.ar

Simulations typically identify the nature of the primary electronic transitions. The most significant absorptions in molecules of this type are often assigned to π → π* transitions, corresponding to the excitation of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). conicet.gov.ar The analysis of these frontier orbitals is key to understanding the charge transfer characteristics within the molecule upon electronic excitation.

To account for environmental effects on the spectra, computational models often incorporate a solvent model, such as the Polarizable Continuum Model (PCM). conicet.gov.ar This allows for the simulation of the UV-Vis spectrum in various solvents, providing insight into solvatochromic shifts (changes in absorption wavelength with solvent polarity).

Although detailed simulated fluorescence data for this compound is scarce, the computational approach would similarly involve optimizing the geometry of the first excited state and calculating the energy of the transition back to the ground state to predict the emission wavelength.

The following table illustrates the typical data generated from a TD-DFT calculation for a molecule analogous to this compound, demonstrating the kind of detailed insights that such simulations provide.

Table 1: Illustrative Theoretical Electronic Absorption Data for an Analogous Aromatic Aldehyde

| Excited State | Calculated Wavelength (λmax, nm) | Excitation Energy (eV) | Oscillator Strength (f) | Primary Orbital Contribution | Transition Type |

| S1 | 316 | 3.928 | 0.0001 | HOMO-1 → LUMO | n → π |

| S2 | 309 | 4.017 | 0.6172 | HOMO → LUMO | π → π |

| S3 | 272 | 4.554 | 0.0229 | HOMO → LUMO+1 | π → π* |

| Data is illustrative and based on calculations for 4-(Dimethylamino)benzaldehyde in ethanol (B145695) solvent, as reported in theoretical studies. conicet.gov.ar |

This predictive power of computational chemistry is invaluable for corroborating experimental findings and providing a deeper understanding of the electronic behavior that governs the UV-Vis absorption and fluorescence properties of this compound.

Analytical Methodologies for 4 Hydroxy 2 Methylamino Benzaldehyde

Chromatographic Separation Techniques

Chromatography is essential for separating 4-Hydroxy-2-(methylamino)benzaldehyde from starting materials, byproducts, and impurities. The choice of technique depends on the analytical goal, whether it is qualitative monitoring or precise quantification.

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for qualitatively monitoring the progress of chemical reactions that synthesize this compound. rsc.org By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visually track the consumption of reactants and the formation of the product over time. youtube.com

The separation is based on the differential partitioning of compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase. irjmets.com For aromatic aldehydes, a common stationary phase is silica gel 60 on aluminum plates. orgsyn.org The mobile phase, or eluent, is typically a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate. rsc.orgorgsyn.org The ratio is optimized to achieve clear separation between the spots corresponding to the starting materials and the desired product. Visualization is often accomplished under a UV lamp (254 nm), where UV-active compounds appear as dark spots. orgsyn.org The retention factor (Rf), the ratio of the distance traveled by the compound to that traveled by the solvent front, is a characteristic value for a given compound in a specific TLC system and helps in its identification. orgsyn.org

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates | Provides a polar surface for compound interaction. |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate mixtures (e.g., 7:3 or 1.2:1) | Solvent system that moves compounds up the plate; ratio is adjusted for optimal separation. irjmets.comorgsyn.org |

| Application | Micropipette or capillary spotting of reaction mixture and standards. | To apply the sample to the TLC plate. |

| Visualization | UV lamp at 254 nm | To observe the separated, UV-active spots. orgsyn.org |

| Analysis | Comparison of Rf values of spots in the reaction mixture to standards of starting material and product. | To qualitatively assess reaction completion. |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purity assessment of this compound. researchgate.netresearchgate.net Reversed-phase HPLC is particularly well-suited for this purpose, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. researchgate.net

This method allows for the separation of the target compound from closely related impurities with high resolution. The mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netajrms.com A gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of compounds with varying polarities. Detection is commonly performed using a UV-Vis detector set at the wavelength of maximum absorbance (λmax) for this compound. researchgate.net

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard and measuring the corresponding peak areas. ajrms.com This allows for the precise determination of the compound's concentration in a sample. Method validation typically establishes parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). ajrms.comnih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm) | Stationary phase for separating compounds based on hydrophobicity. humanjournals.com |

| Mobile Phase | Acetonitrile and water/buffer (e.g., 0.01M phosphate (B84403) buffer) | Eluent system to carry the sample through the column. researchgate.nethumanjournals.com |

| Elution Mode | Isocratic or Gradient | To ensure efficient separation of all components. |

| Flow Rate | ~1.0 - 1.5 mL/min | Controls the speed of the mobile phase. humanjournals.com |

| Detector | UV-Vis Detector | To detect and quantify the compound as it elutes. |

| Wavelength | Set at λmax of the compound | Maximizes sensitivity for detection. researchgate.net |

Spectrophotometric Determination Techniques

Spectrophotometric methods are widely used for the quantitative analysis of aromatic compounds due to their simplicity and accessibility.

While this compound possesses its own chromophore, its detection can be enhanced or shifted to the visible region through chemical derivatization. This is particularly useful for colorimetric analysis. The underlying principle is similar to that of Ehrlich's reaction, where an aldehyde reacts with an amine-containing compound in an acidic medium to form a brightly colored Schiff base (or imine). researchgate.nettandfonline.com

In this context, the secondary amine group of this compound could potentially react with a suitable carbonyl-containing reagent, or its aldehyde group could react with a primary aromatic amine, to produce a new, intensely colored product. researchgate.net For example, primary aromatic amines react with p-dimethylaminobenzaldehyde (the active ingredient in Ehrlich's reagent) to form yellow imines with distinct absorption maxima in the visible spectrum. researchgate.net A similar reaction could be adapted for the analysis of related compounds. The intensity of the resulting color, measured with a spectrophotometer, is proportional to the concentration of the analyte.

Direct UV-Vis spectrophotometry is a straightforward method for quantifying this compound in solution. As an aromatic compound containing hydroxyl, methylamino, and aldehyde functional groups, it inherently absorbs ultraviolet and visible light. nist.govnist.gov

To perform a quantitative analysis, the UV-Vis spectrum of the compound in a suitable solvent (like ethanol (B145695) or methanol) is recorded to determine its wavelength of maximum absorbance (λmax). researchgate.net A calibration curve is then prepared by measuring the absorbance of several standard solutions of known concentrations at this λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. By measuring the absorbance of an unknown sample, its concentration can be determined from the calibration curve. Based on similar structures like 4-(dimethylamino)benzaldehyde (B131446) and 4-hydroxybenzaldehyde (B117250), the λmax is expected to be in the UV range, potentially extending into the near-visible spectrum. nist.govnist.gov

Advanced Analytical Techniques

For unambiguous structural confirmation and detailed molecular analysis, advanced techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₈H₉NO₂), the monoisotopic mass is 151.0633 g/mol . uni.lu In an MS experiment, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the molecular ion ([M]+ or [M+H]+) would confirm its molecular weight. uni.lu Further fragmentation provides structural clues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum would show distinct signals for the aldehydic proton, the aromatic protons, the N-methyl protons, and the hydroxyl proton, with chemical shifts and splitting patterns confirming their connectivity. hmdb.cachemicalbook.comchemicalbook.com The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom in the molecule.

Electrochemical Sensing Methods

Electrochemical sensors offer a rapid, cost-effective, and sensitive approach for the determination of electroactive compounds like this compound. The presence of the hydroxyl (-OH) and methylamino (-NHCH₃) groups on the aromatic ring makes the molecule susceptible to oxidation at a suitable electrode surface. This electro-oxidation process forms the basis for its detection and quantification.

The fundamental principle involves applying a potential to a working electrode immersed in a solution containing the analyte. The current generated from the oxidation of the phenolic and amino moieties is directly proportional to the concentration of this compound. Techniques such as cyclic voltammetry (CV) can be used to characterize the electrochemical behavior of the compound, while more sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are typically employed for quantitative trace analysis.

A common experimental setup would utilize a three-electrode system with a glassy carbon electrode (GCE) as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference. To enhance sensitivity and selectivity, the GCE surface can be modified with various nanomaterials, such as carbon nanotubes, graphene, or metallic nanoparticles. These modifications can increase the electrode's surface area and catalytic activity, leading to lower detection limits and improved signal-to-noise ratios.

Illustrative data based on the analysis of similar phenolic and aminophenolic compounds is presented below. This data is hypothetical and serves to represent typical results from such an analysis.

| Parameter | Typical Value/Range | Technique | Notes |

|---|---|---|---|

| Oxidation Potential (Epa) | +0.4 to +0.7 V (vs. Ag/AgCl) | Cyclic Voltammetry (CV) | Dependent on pH of the supporting electrolyte. |

| Linear Dynamic Range | 0.1 µM - 100 µM | Differential Pulse Voltammetry (DPV) | Represents the concentration range where the signal is proportional to concentration. |

| Limit of Detection (LOD) | 10 nM - 50 nM | Differential Pulse Voltammetry (DPV) | Calculated based on a signal-to-noise ratio of 3. |

| Working Electrode | Modified Glassy Carbon Electrode (GCE) | N/A | Modification with nanomaterials can enhance performance. |

| Supporting Electrolyte | Phosphate Buffer Solution (pH 7.0) | N/A | Optimal pH must be determined experimentally. |

Hyphenated Techniques (e.g., LC-MS/MS for trace analysis)

For ultra-trace analysis and unequivocal identification, particularly in biological or environmental samples, hyphenated techniques are indispensable. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the premier method for this purpose, combining the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. bldpharm.com

A typical LC-MS/MS method for this compound would involve a reversed-phase chromatographic separation on a C18 column. A gradient elution using a mobile phase consisting of water and an organic solvent (such as methanol or acetonitrile), with a small amount of formic acid to facilitate protonation, would effectively separate the analyte from matrix interferences. nih.gov

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically using Electrospray Ionization (ESI) in positive ion mode. The amino group readily accepts a proton, forming the protonated molecule [M+H]⁺, which serves as the precursor ion in the tandem mass spectrometer.

In the collision cell of the mass spectrometer, the precursor ion is fragmented to produce characteristic product ions. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. This process provides exceptional selectivity and sensitivity, allowing for quantification at very low concentrations and minimizing the likelihood of false positives. cymitquimica.com

The following table presents plausible parameters for a hypothetical LC-MS/MS method for the trace analysis of this compound. This data is for illustrative purposes only.

| Parameter | Typical Setting/Value | System | Notes |

|---|---|---|---|

| Chromatographic Column | C18 (e.g., 2.1 x 100 mm, 2.6 µm) | HPLC/UPLC | Provides good retention for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | HPLC/UPLC | Aids in protonation for ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | HPLC/UPLC | Organic modifier for gradient elution. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Mass Spectrometer | Suitable for compounds with basic amine groups. |

| Precursor Ion [M+H]⁺ (m/z) | 152.07 | Tandem MS | Based on molecular weight of 151.16 g/mol. |

| Product Ion 1 (Quantifier) | (Hypothetical m/z) | Tandem MS | Most abundant, stable fragment used for quantification. |

| Product Ion 2 (Qualifier) | (Hypothetical m/z) | Tandem MS | Used for confirmation of analyte identity. |

Applications in Organic Synthesis and Materials Science Purely Chemical

As a Versatile Chemical Building Block

The specific arrangement of functional groups on the benzene (B151609) ring makes 4-Hydroxy-2-(methylamino)benzaldehyde a versatile precursor and intermediate in synthetic organic chemistry.

While direct, complex cyclizations starting from this compound are specific to targeted research, its structural motifs are fundamental to building more elaborate aromatic and heterocyclic systems. Analogous compounds, such as 4-hydroxybenzaldehyde (B117250) derivatives, are routinely used as foundational elements for larger molecules. For instance, reactions targeting the aldehyde and hydroxyl groups can lead to the formation of heterocyclic rings like coumarins or chromones through multi-step synthetic pathways. The aldehyde can undergo condensation reactions, such as the Perkin or Knoevenagel reactions, to form substituted cinnamic acids or other unsaturated systems, which are themselves precursors to polycyclic and heterocyclic structures. For example, a 3-(3-(4-hydroxy-3-methylphenyl)acryloyl) coumarin (B35378) has been synthesized from 4-hydroxy-3-methylbenzaldehyde (B106927) and 3-acetylcoumarin, illustrating how such aldehydes serve as starting points for more complex heterocyclic systems. researchgate.net

This compound is a key intermediate in synthetic sequences that require sequential modification of its functional groups. The hydroxyl group can be selectively alkylated or acylated, and the aldehyde group can be transformed into other functionalities. For example, the Williamson ether synthesis allows for the conversion of the phenolic hydroxyl group into an ether linkage. This reaction has been demonstrated with 4-hydroxybenzaldehyde, which is reacted with phenacyl bromide to form 4-phenacyloxy benzaldehyde (B42025) derivatives. orientjchem.org This intermediate can then undergo further reactions at the aldehyde position. Such multi-step processes are integral to creating complex target molecules where precise control over the reaction sequence is necessary. lboro.ac.uktrine.edunih.govumontreal.ca The development of integrated, continuous manufacturing processes in the pharmaceutical industry often relies on such well-defined multi-step syntheses where intermediates are not isolated but are passed from one reaction stage to the next. mit.edu

Role in Schiff Base Chemistry and Ligand Design

The most prominent application of this compound in synthetic chemistry is its use in the formation of Schiff bases, which are pivotal in the field of coordination chemistry.

The aldehyde functional group of this compound reacts readily with primary amines through a condensation reaction to form imines, also known as azomethines or Schiff bases. science.govgeniusjournals.org This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration, typically under acid or base catalysis. chemsociety.org.ng

The general reaction is as follows: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

A wide variety of primary amines can be used, leading to a diverse library of Schiff bases with different electronic and steric properties. geniusjournals.orgresearchgate.net Derivatives of 4-hydroxybenzaldehyde have been reacted with amines like L-glycine and various hydrazides to form the corresponding Schiff bases. researchgate.netbendola.comrsc.org

Table 1: Examples of Schiff Base Synthesis from Substituted Benzaldehydes

| Aldehyde Reactant | Amine/Hydrazide Reactant | Resulting Schiff Base Type |

|---|---|---|

| 4-hydroxybenzaldehyde | L-glycine | (E)-2-(4-hydroxybenzylideneamino) acetic acid |

| Cinnamaldehyde | Benzhydrazide | Hydrazone Schiff Base |

| 4-hydroxy-3-methoxy-benzaldehyde (Vanillin) | Aromatic Hydrazides | Aroyl Hydrazone Schiff Base |

| p-dimethylaminobenzaldehyde | Sulfanilamide | 4[(4-dimethylamino-benzylidene)-amino]-benzene sulfonamide |

Schiff bases derived from this compound and its analogs are excellent ligands for a wide range of metal ions. science.gov The presence of the imine nitrogen, the phenolic oxygen, and potentially the methylamino nitrogen allows for the formation of stable chelate rings with metal centers. These ligands can act as bidentate, tridentate, or even tetradentate donors depending on the structure of the amine used in their synthesis.

The coordination typically occurs through the deprotonated phenolic oxygen atom and the nitrogen atom of the azomethine group. nih.gov This forms stable metal complexes with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.netnih.gov The resulting metal complexes have well-defined geometries, which can range from square planar to tetrahedral or octahedral, depending on the metal ion and the ligand's denticity. For example, Schiff bases derived from 2,4-dihydroxybenzaldehyde (B120756) have been used to synthesize square planar Cu(II) and Ni(II) complexes and a tetrahedral Zn(II) complex. Similarly, rhenium(I) complexes have been synthesized using thiosemicarbazone Schiff bases derived from 4-(dimethylamino)benzaldehyde (B131446). acs.org

Table 2: Examples of Metal Complexes with Schiff Base Ligands

| Schiff Base Ligand Origin | Metal Ion | Resulting Complex Geometry (Example) |

|---|---|---|

| 2,4-dihydroxybenzaldehyde + α-naphthylamine | Cu(II), Ni(II) | Square Planar |

| 2,4-dihydroxybenzaldehyde + α-naphthylamine | Zn(II) | Tetrahedral |

| 4-hydroxybenzaldehyde + L-glycine | Co(II), Cu(II) | Coordination Complex |

| 4-(dimethylamino)benzaldehyde + Thiosemicarbazones | Re(I) | Dinuclear Carbonyl Complex |

Contributions to Functional Materials Development

The chemical reactivity of this compound and its derivatives allows for their incorporation into various functional materials, including polymers and liquid crystals.

Antimicrobial Polymers: Benzaldehyde derivatives, particularly those with hydroxyl groups, can be immobilized onto polymer backbones to create materials with biocidal properties. nih.govresearcher.lifenih.govrsc.org For example, 4-hydroxybenzaldehyde and 2,4-dihydroxybenzaldehyde have been successfully attached to amine-terminated polyacrylonitrile (B21495) (PAN). nih.govresearcher.lifenih.gov The resulting polymers exhibit antimicrobial activity, with efficacy often increasing with the number of phenolic hydroxyl groups. researcher.lifenih.gov

Conducting Polymers: The oxidative polymerization of hydroxybenzaldehydes can produce oligomers and polymers with interesting electronic properties. Oligo-4-hydroxybenzaldehyde has been synthesized via the oxidative polycondensation of 4-hydroxybenzaldehyde. researchgate.net This polymer can then be reacted with various amines to create poly(phenoxy-imine)s, which are a class of conjugated polymers investigated for their conductivity and thermal stability. researchgate.net

Reagent in Chemical Detection and Sensing

The ability of this compound to form colored or fluorescent compounds upon reaction with specific analytes makes it a valuable tool in the development of chemical sensors.

Chromogenic reagents are compounds that change color in the presence of a specific analyte, enabling its visual or spectrophotometric detection. Schiff bases derived from this compound can act as effective chromogenic chemosensors for various metal ions. nih.govlupinepublishers.com The formation of a complex between the Schiff base and a metal ion can lead to a significant change in the electronic structure of the molecule, resulting in a visible color change. lupinepublishers.comresearchgate.net

The selectivity of these chemosensors is determined by the nature of the Schiff base and the coordination properties of the metal ion. By carefully designing the structure of the Schiff base, it is possible to develop reagents that are highly selective for specific metal ions, such as Cu²⁺, Fe³⁺, or Zn²⁺. nih.govchemisgroup.usmdpi.com The hydroxyl and methylamino groups in the this compound moiety can participate in the coordination with the metal ion, enhancing the stability and selectivity of the resulting complex.

Table 2: Examples of Analytes Detected by Schiff Base Sensors Derived from Hydroxybenzaldehydes

| Analyte (Metal Ion) | Type of Sensor | Principle of Detection | Reference |

|---|---|---|---|

| Cu²⁺ | Colorimetric | Complexation leading to a color change | nih.gov |

| Fe³⁺ | Colorimetric | Formation of a colored metal-ligand complex | mdpi.com |

| Zn²⁺ | Fluorometric | Chelation-enhanced fluorescence | chemisgroup.us |

In forensic science, the development of latent fingermarks is a crucial step in criminal investigations. Ninhydrin (B49086) is a widely used reagent for this purpose, as it reacts with the amino acids present in fingerprint residues to produce a purple-colored compound known as Ruhemann's purple. manupatra.innorthwestern.edu Given the structural similarities between this compound and the building blocks of some ninhydrin analogs, there is potential for its derivatives to be explored as reagents for fingerprint development. slideshare.netslideshare.netnih.govresearchgate.net

The development of new reagents for latent fingerprint detection is an active area of research, with a focus on improving sensitivity, selectivity, and the ability to develop prints on challenging surfaces. researcher.lifedovepress.comforensicscijournal.com The reactivity of the aldehyde group in this compound with amino acids, similar to ninhydrin, could potentially lead to the formation of colored or fluorescent products, thus revealing the ridge patterns of a fingerprint. While direct application of this compound for this purpose has not been extensively reported, the exploration of its derivatives as ninhydrin analogues presents a plausible avenue for future research in forensic chemistry. google.comojp.gov

Conclusion and Future Research Directions

Summary of Key Findings and Contributions

While dedicated research on 4-Hydroxy-2-(methylamino)benzaldehyde is sparse, its value can be inferred from the well-documented chemistry of its structural analogues, such as 4-hydroxybenzaldehyde (B117250) and various aminobenzaldehydes. The key contribution of this molecule to the field of chemical synthesis lies in its potential as a multifunctional building block. The electron-donating nature of both the hydroxyl and methylamino groups is expected to activate the aromatic ring, influencing its reactivity in electrophilic substitution reactions.

The strategic placement of these functional groups offers significant potential for directing the synthesis of complex heterocyclic structures. The ortho-amino and para-hydroxyl substituents relative to the aldehyde create a unique electronic and steric environment, making it a promising precursor for specialized condensation and cyclization reactions. Analogous compounds are fundamental intermediates in the production of pharmaceuticals, dyes, and polymers, suggesting that this compound could serve a similar role in accessing novel chemical entities. chemicalbook.comglobalresearchonline.netresearchgate.net

Identification of Remaining Research Gaps

The most significant research gap is the near-total absence of dedicated studies on this compound itself. This scarcity of information presents both a challenge and an opportunity for original research. Specific voids in the current literature include:

Synthesis and Characterization: There is a lack of established, high-yield, and scalable synthetic protocols specifically for this isomer. Furthermore, a comprehensive characterization of its physicochemical and spectroscopic properties (NMR, IR, MS, UV-Vis) has not been published.

Reactivity Profile: The chemical reactivity of the compound remains largely unexplored. Systematic studies on its behavior in fundamental organic reactions—such as condensations (e.g., Schiff base formation, Knoevenagel condensation), cyclizations, oxidations, and reductions—are needed to understand its synthetic utility. sigmaaldrich.comsigmaaldrich.com

Mechanistic Studies: The potential for intramolecular hydrogen bonding between the ortho-methylamino group and the aldehyde or the para-hydroxyl group could significantly influence the compound's conformation and reactivity. Mechanistic investigations into these potential interactions are completely absent.

Application-Oriented Research: There are no reports on the biological activity, coordination chemistry, or material properties of this compound or its derivatives.

Prospective Avenues for Advanced Chemical Synthesis and Methodology Development

Future research should prioritize the development of efficient synthetic routes to make this compound more accessible. Potential strategies could include the selective N-methylation of 2-amino-4-hydroxybenzaldehyde (B13019145) or the regioselective formylation of 3-(methylamino)phenol (B79350). The exploration of modern synthetic techniques, such as catalytic C-H functionalization or flow chemistry processes, could provide more sustainable and scalable production methods.

Once the compound is readily available, it can be employed as a scaffold in advanced synthetic methodologies. Its trifunctional nature makes it an ideal candidate for diversity-oriented synthesis and the construction of compound libraries for screening purposes. For example, it could be a key reactant in multi-component reactions, such as the Mannich reaction, to rapidly generate molecular complexity from simple precursors. oarjbp.com The development of novel synthetic transformations that exploit the unique interplay of its three functional groups would be a significant contribution to synthetic methodology.

Potential for Novel Applications in Pure Chemistry and Materials Science

The untapped potential of this compound extends to various applications in pure and applied chemistry.

Heterocyclic Chemistry: The molecule is a pre-organized precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. For instance, reaction with appropriate bis-electrophiles could yield novel benzoxazine (B1645224) or benzodiazepine (B76468) derivatives, which are common motifs in pharmacologically active compounds.

Coordination Chemistry: The presence of N and O donor atoms makes it a potential ligand for creating novel metal complexes. These complexes could be investigated for their catalytic activity, magnetic properties, or biological relevance.

Materials Science: Substituted benzaldehydes, particularly those with strong electron-donating groups like dialkylamines, are known chromophores used in the development of dyes and functional materials. sigmaaldrich.comsigmaaldrich.com this compound could serve as a building block for novel solvatochromic or fluorescent probes, where the intramolecular charge transfer characteristics can be tuned. The phenolic hydroxyl group provides a reactive handle for polymerization or for grafting the molecule onto surfaces to create functionalized materials with unique optical or binding properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxy-2-(methylamino)benzaldehyde, and how can byproduct formation be minimized?

- Methodology :

- Reimer-Tiemann Reaction Adaptation : Modify the classic Reimer-Tiemann reaction (used for 4-hydroxybenzaldehyde synthesis) by introducing methylamine during the reaction to target the 2-(methylamino) substituent. Control pH (8–10) and temperature (40–60°C) to favor selective formylation .

- Byproduct Mitigation : Use high-purity reagents and inert atmospheres to reduce oxidation. Monitor reaction progress via TLC or HPLC to identify intermediates (e.g., o-hydroxybenzaldehyde derivatives) .

- Key Challenges : Competing substitution at alternative positions; optimize solvent polarity (e.g., DMF/water mixtures) to enhance regioselectivity.